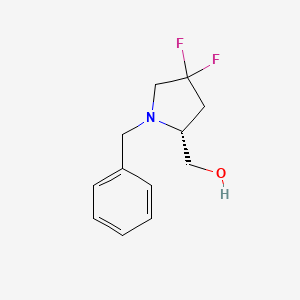

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol

Description

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is a fluorinated pyrrolidine derivative characterized by a benzyl group at the 1-position, two fluorine atoms at the 4,4-positions, and a methanol group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₅F₂NO, with a molecular weight of 227.24 g/mol . The stereochemistry (R-configuration) and fluorine substitution confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQLZEMKQFOLDT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC1(F)F)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

The pyrrolidine core is often constructed via cyclization of γ-amino alcohols. For example, a Buchwald-Hartwig amination between 2-bromo-1-(benzylamino)ethanol and a fluorinated alkene precursor generates the pyrrolidine skeleton. This method employs palladium catalysts (e.g., Pd(OAc)₂) and ligands such as Xantphos in tetrahydrofuran (THF) at 80°C, achieving yields up to 76%.

[3+2] Cycloaddition Approaches

Azomethine ylide cycloaddition with fluorinated dipolarophiles offers a stereoselective route. Using silver(I) oxide as a catalyst, the reaction between N-benzyl glycine esters and 1,2-difluoro-4-iodobenzene in methanol produces trans-4,4-difluoropyrrolidines with diastereomeric ratios >20:1.

Fluorination Techniques

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® introduce fluorine atoms at the 4-position. Treating 1-benzyl-3-hydroxypyrrolidine with Selectfluor® in acetonitrile at 60°C for 12 hours achieves 85% difluorination. The reaction proceeds via a radical mechanism, requiring careful pH control to minimize side reactions.

Nucleophilic Displacement

Nucleophilic displacement of hydroxyl groups with DAST (diethylaminosulfur trifluoride) converts 1-benzyl-4-hydroxypyrrolidin-2-yl-methanol to the difluoro derivative. This method, conducted in dichloromethane at −78°C, achieves 70–75% yield but risks over-fluorination.

Chiral Resolution and Asymmetric Synthesis

Asymmetric Hydrogenation

Ru(OAc)₂ complexes with chiral ligands (e.g., (R)-2-Furyl-MeOBIPHEP) enable enantioselective hydrogenation of ketone intermediates. For instance, hydrogenating 1-benzyl-4,4-difluoropyrrolidin-2-one under 40 bar H₂ in methanol at 30°C produces the (R)-alcohol with >99.9% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 1-benzyl-4,4-difluoropyrrolidin-2-yl-methanol in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. This method achieves 98% ee but requires iterative cycles to enhance purity.

Purification and Characterization Methods

Chromatographic Techniques

Preparative HPLC using C18-PFP columns with methanol/water gradients (0.1% formic acid) resolves diastereomers and removes byproducts. SCX-2 cation exchange chromatography further purifies the product by exploiting the basicity of the benzylamine group.

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) and ¹⁹F NMR confirm molecular identity and fluorination. Key data for (R)-(1-benzyl-4,4-difluoropyrrolidin-2-yl)-methanol include:

| Technique | Data |

|---|---|

| HRMS (ESI +ve) | m/z 268.1210 [M + H]⁺ (calc. 268.1215 for C₁₂H₁₆F₂NO) |

| ¹H NMR (600 MHz, CD₃OD) | δ 7.35–7.28 (m, 5H, ArH), 3.72–3.65 (m, 1H, CH-OH), 2.98–2.89 (m, 2H, CH₂N) |

| ¹⁹F NMR | δ −118.5 (d, J = 235 Hz, CF₂) |

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing (R)-(1-benzyl-4,4-difluoropyrrolidin-2-yl)-methanol:

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 93 | >99.9 | Scalable; high stereoselectivity | Requires expensive Ru catalysts |

| Enzymatic Resolution | 65 | 98 | Mild conditions | Low throughput; multi-step |

| Cycloaddition | 76 | 85 | Rapid ring formation | Limited substrate scope |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of various alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is studied for its potential as a pharmacophore in drug design, particularly targeting central nervous system (CNS) disorders. The compound's ability to interact with specific receptors makes it a candidate for developing new therapeutic agents.

Case Study: CNS Agents

Research has indicated that derivatives of this compound exhibit significant activity against various CNS targets. For instance, modifications to the pyrrolidine ring have been shown to enhance binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: Through cyclization reactions.

- Introduction of the Benzyl Group: Via nucleophilic substitution.

- Reduction Steps: To yield the final product .

Biological Studies

Interaction with Biological Targets

Studies have focused on understanding how this compound interacts with various biological targets such as enzymes and receptors. The compound's mechanism of action often involves modulation of enzyme activity or receptor binding.

Case Study: Enzyme Inhibition

Inhibitory studies have demonstrated that this compound can significantly affect enzyme kinetics in specific pathways related to neurotransmitter metabolism. For example, it has been shown to inhibit monoamine oxidase activity, which is crucial in regulating neurotransmitter levels in the brain .

Industrial Applications

Production of Specialty Chemicals

Beyond its research applications, this compound is explored for its potential in producing specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Case Study: Chemical Manufacturing

In chemical manufacturing settings, this compound has been utilized as an intermediate in producing agrochemicals and pharmaceuticals. Its stability and reactivity under industrial conditions are advantageous for large-scale production .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to three analogues (Table 1), selected based on shared motifs like fluorinated rings, benzyl/aryl substituents, or functional groups.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol | 2891579-90-9 | C₁₂H₁₅F₂NO | Benzyl, 4,4-difluoro | Methanol | 227.24 |

| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | 2091713-65-2 | C₁₁H₁₄F₂N₂O | 4-Aminophenyl, 4,4-difluoro | Methanol | 228.24 |

| (R)-(4,4-Difluoropiperidin-3-yl)methanol | 2378854-79-4 | C₆H₁₁F₂NO | 4,4-Difluoro (piperidine) | Methanol | 163.16 |

| (S)-1-Benzyl-4,4-difluoropiperidine-3-carboxylic acid | 2381118-00-7 | C₁₃H₁₅F₂NO₂ | Benzyl, 4,4-difluoro | Carboxylic acid | 255.26 |

Comparative Analysis

Substituent Effects

- Benzyl vs. Aminophenyl: The target compound’s benzyl group (C₇H₇) enhances lipophilicity compared to the 4-aminophenyl group (C₆H₆NH₂) in the analogue from –5. This difference impacts solubility and membrane permeability, with the aminophenyl derivative likely exhibiting higher aqueous solubility due to its polar amino group . The benzyl group may also influence receptor binding in pharmaceutical applications, as aromatic moieties often participate in π-π stacking interactions.

- Pyrrolidine vs. Piperidine Rings: The 5-membered pyrrolidine ring in the target compound offers greater conformational rigidity compared to the 6-membered piperidine ring in (R)-(4,4-difluoropiperidin-3-yl)-methanol. This rigidity affects molecular interactions, such as hydrogen bonding and crystal packing, as noted in crystallography studies () .

Functional Group Variations

- Methanol vs. Carboxylic Acid: The carboxylic acid group in (S)-1-benzyl-4,4-difluoropiperidine-3-carboxylic acid () introduces stronger hydrogen-bonding capacity and acidity (pKa ~2–3) compared to the methanol group (pKa ~15–16). This difference influences solubility and intermolecular interactions, as highlighted in hydrogen-bonding studies () . The methanol group in the target compound may improve metabolic stability relative to carboxylic acids, which are prone to conjugation or oxidation.

Fluorination Effects

- The 4,4-difluoro substitution in all compounds enhances electronegativity and metabolic stability by reducing susceptibility to oxidative degradation. However, the position of fluorination (e.g., pyrrolidine vs. piperidine) alters steric and electronic environments, affecting reactivity in substitution or cross-coupling reactions .

Biological Activity

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is a chiral compound notable for its structural features, including a pyrrolidine ring with a benzyl group and two fluorine atoms. This unique composition influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of the Benzyl Group : This step often employs nucleophilic substitution reactions.

- Reduction : The final step reduces intermediates to yield the target compound.

The compound can undergo various chemical reactions, including oxidation to form ketones or aldehydes and substitution reactions where functional groups can replace the benzyl or fluorine atoms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. It may modulate the activity of receptors or enzymes, although the precise mechanisms depend on the context of its application.

Pharmacological Applications

Research indicates that this compound has potential applications in:

- Central Nervous System (CNS) Disorders : It is being explored for its pharmacophoric properties that could lead to new treatments for CNS-related conditions .

- Medicinal Chemistry : Its structure allows it to serve as a building block for synthesizing more complex pharmacologically active compounds .

Structure-Activity Relationship (SAR)

Studies on similar compounds have shown that modifications in the fluorine substitution pattern can significantly affect biological activity. For instance, increasing the number of fluorine atoms on aromatic moieties has been linked to enhanced potency in related compounds .

| Compound | EC50 (μM) | Vmax (%) |

|---|---|---|

| 1j | 4.5 | 120 |

| 5c | 2.5 | 89 |

| 5d | 2.4 | 100 |

This table illustrates the varying efficacy of related compounds, highlighting how subtle changes in structure can lead to significant differences in biological activity.

CNS Activity

In a study focused on the development of inhibitors for neutral sphingomyelinase 2 (nSMase2), a related compound demonstrated substantial oral bioavailability and brain penetration in mouse models, suggesting that derivatives of pyrrolidine structures like this compound could possess similar properties .

Comparative Analysis

Comparative studies with enantiomers and analogs reveal that (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol exhibits different biological activities than its R counterpart, emphasizing the importance of chirality in pharmacological effects.

Q & A

Q. What synthetic strategies ensure stereochemical purity of the (R)-enantiomer in this compound?

Methodological Answer:

- Use chiral pool synthesis starting from enantiopure precursors (e.g., chiral amino alcohols or pyrrolidine derivatives).

- Implement asymmetric catalysis (e.g., transition-metal catalysts with chiral ligands) for stereocontrol during fluorination or benzylation steps.

- Employ enzymatic resolution (e.g., lipase-catalyzed esterification) to separate enantiomers, as demonstrated for structurally similar pyrrolidine derivatives .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to confirm difluoro substitution and -NMR for stereochemical analysis of the benzyl and methanol groups.

- X-ray Crystallography : Refine crystal structures using programs like SHELX to resolve bond angles and verify the (R)-configuration .

- HPLC with Chiral Columns : Validate enantiomeric purity using polarimetric detection or chiral stationary phases.

Q. How do the 4,4-difluoro substituents influence the compound’s electronic and steric properties?

Methodological Answer:

- Perform comparative DFT calculations to analyze electron-withdrawing effects of fluorine on the pyrrolidine ring.

- Conduct kinetic isotopic labeling or Hammett studies to assess steric hindrance during nucleophilic substitution reactions.

- Compare melting points and solubility with non-fluorinated analogs to correlate fluorine’s impact on crystallinity .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Apply recrystallization in ethanol/water mixtures, leveraging fluorine’s hydrophobic effects for improved yield.

- Employ preparative HPLC for high-purity isolation, especially when removing diastereomeric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Use SHELXL to iteratively refine models, checking for twinning or disordered solvent molecules that may distort data .

- Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···F bonds) that affect packing .

- Apply Raman spectroscopy to detect lattice vibrations inconsistent with the proposed crystal system.

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how can they be analyzed?

Methodological Answer:

- Conduct graph set analysis (as per Etter’s formalism) to categorize hydrogen-bond motifs (e.g., chains, rings) .

- Map thermal ellipsoids in X-ray data to assess dynamic vs. static disorder in hydroxyl or benzyl groups.

- Compare with similar pyrrolidine derivatives to identify fluorine’s role in directing supramolecular assembly .

Q. Which computational methods predict thermodynamic stability and reaction pathways for this compound?

Methodological Answer:

- Perform ab initio molecular dynamics (AIMD) simulations to model fluorination energetics under varying pH/temperature conditions.

- Use COSMO-RS to predict solubility parameters and partition coefficients in biphasic reaction systems.

- Validate with experimental thermochemistry data (e.g., enthalpy of formation) from databases like NIST .

Q. How can impurity profiles be systematically characterized during scale-up synthesis?

Methodological Answer:

- Develop LC-MS/MS protocols to detect trace impurities (e.g., de-fluorinated byproducts or benzyl-oxidation products).

- Synthesize and isolate reference standards for critical impurities (e.g., EP-grade impurities as in ).

- Apply DoE (Design of Experiments) to optimize reaction conditions (e.g., temperature, catalyst loading) that minimize side reactions.

Q. What role do enzymatic vs. chemical synthesis methods play in optimizing enantiomeric excess?

Methodological Answer:

- Compare lipase-catalyzed transesterification (e.g., CAL-B lipase) with traditional chiral auxiliary methods for cost and efficiency .

- Monitor reaction progress via in-situ IR spectroscopy to detect intermediate enantiomerization.

- Use microreactor technology to enhance enantioselectivity in continuous-flow systems.

Q. How can researchers address discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

- Re-optimize computational models using solvent-effect corrections (e.g., PCM or SMD models) to match experimental NMR shifts.

- Validate with solid-state NMR to account for crystal-packing forces absent in gas-phase calculations.

- Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.